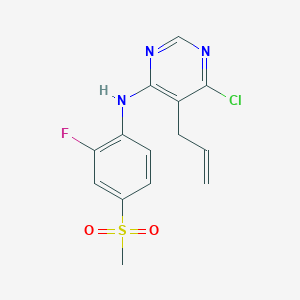
3,3,3-Trichloropropanoyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trichloropropanoyl isothiocyanate is a chemical compound characterized by the presence of both trichloropropanoyl and isothiocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trichloropropanoyl isothiocyanate typically involves the reaction of 3,3,3-trichloropropanoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trichloropropanoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding thiourea and thiocarbamate derivatives.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Derivatives: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trichloropropanoyl isothiocyanate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3,3-Trichloropropanoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules. The compound can modify proteins and enzymes, potentially altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl Isothiocyanate: Known for its strong antimicrobial properties.
Phenyl Isothiocyanate: Used in peptide sequencing and organic synthesis.
3-(Methylthio)propyl Isothiocyanate: Exhibits antimicrobial activity similar to benzyl isothiocyanate but with different potency.
Uniqueness: 3,3,3-Trichloropropanoyl isothiocyanate is unique due to the presence of the trichloropropanoyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it a valuable compound in specialized applications where its specific reactivity is advantageous .
Eigenschaften
Molekularformel |
C4H2Cl3NOS |
|---|---|
Molekulargewicht |
218.5 g/mol |
IUPAC-Name |
3,3,3-trichloropropanoyl isothiocyanate |
InChI |
InChI=1S/C4H2Cl3NOS/c5-4(6,7)1-3(9)8-2-10/h1H2 |
InChI-Schlüssel |
OWSDJCKVJNNZRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N=C=S)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)

